molecular formula C18H16BrF2N3O2 B4622611 ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No. B4622611
M. Wt: 424.2 g/mol
InChI Key: FQZCAMQBHMDSLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic reactions, utilizing starting materials to achieve complex derivatives. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved via condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This method demonstrates a versatile approach to constructing the pyrazolo[3,4-b]pyridine core, potentially applicable to the target compound's synthesis.

Molecular Structure Analysis

The structure of related compounds, such as pyrazolo[3,4-b]pyridine derivatives, showcases a diverse array of molecular conformations and interactions. For example, the structural analysis of a pyrazolo[3,4-b]pyridine derivative revealed the presence of hydrogen-bonded dimers and a chain of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds, illustrating the compound's complex molecular geometry and intermolecular interactions (Quiroga et al., 2010).

Chemical Reactions and Properties

The reactivity of ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate towards various reagents can lead to the formation of a wide range of products, highlighting its chemical versatility. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives, showcasing the compound's potential for diverse chemical transformations (Mohareb et al., 2004).

Physical Properties Analysis

The physical properties of similar compounds are determined by their molecular structure, which affects their solubility, melting point, and crystalline form. For example, the X-ray powder diffraction data of a related compound provided insights into its crystalline structure, essential for understanding its physical properties and behavior under different conditions (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for determining the compound's suitability for various applications. The synthesis and study of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives highlight the importance of chemical modifications in altering the compound's properties and enhancing its potential applications (Kumar & Mashelker, 2006).

Scientific Research Applications

Heterocyclic Synthesis Applications

Heterocyclic compounds, including pyrazoles, pyridines, and their derivatives, are pivotal in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds often involves innovative approaches to introduce functional groups that can interact with biological targets. For instance, studies have demonstrated efficient methods to synthesize novel heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, through condensation reactions of various amine derivatives with activated carbonyl groups, showcasing the potential to generate compounds with significant biological activities (Ghaedi et al., 2015).

Biological Evaluation and Potential Therapeutic Applications

The synthesized heterocyclic compounds are often subjected to biological evaluations to determine their therapeutic potential. For example, compounds with pyrazolo[3,4-d]pyrimidine core have been synthesized and tested for their anticancer and anti-inflammatory activities, indicating the importance of these structures in developing new therapeutic agents (Rahmouni et al., 2016). Additionally, the antimicrobial properties of novel heterocyclic compounds have been explored, highlighting the diverse pharmacological potentials of these chemicals (Raju et al., 2010).

properties

IUPAC Name

ethyl 2-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF2N3O2/c1-3-26-15(25)9-24-18-16(10(2)23-24)13(17(20)21)8-14(22-18)11-4-6-12(19)7-5-11/h4-8,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZCAMQBHMDSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

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